molecular formula C12H16N2O3 B169196 (1-(4-Nitrophenyl)piperidin-3-yl)methanol CAS No. 166438-83-1

(1-(4-Nitrophenyl)piperidin-3-yl)methanol

Cat. No. B169196
CAS RN: 166438-83-1
M. Wt: 236.27 g/mol
InChI Key: GHESWKCVPRIYLS-UHFFFAOYSA-N
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Description

“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is a chemical compound with the CAS Number: 166438-83-1. It has a molecular weight of 236.27 and its IUPAC name is [1-(4-nitrophenyl)-3-piperidinyl]methanol . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The molecular formula of “(1-(4-Nitrophenyl)piperidin-3-yl)methanol” is C12H16N2O3 . The InChI Code is 1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 .


Physical And Chemical Properties Analysis

“(1-(4-Nitrophenyl)piperidin-3-yl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 428.7±20.0 °C at 760 mmHg, and a flash point of 213.0±21.8 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Drug Discovery

The piperidine nucleus is a significant component in medicinal chemistry, and derivatives like (1-(4-Nitrophenyl)piperidin-3-yl)methanol are often explored for their pharmacological properties. For instance, modifications on the piperidine ring can influence the cytotoxicity of compounds, which is crucial in the development of new drugs .

Organic Synthesis

This compound serves as a substrate in solid-phase organic synthesis, particularly for the creation of secondary amines. Its structure allows for the development of novel synthetic pathways and intermediates in complex organic synthesis processes .

Synthesis of Apixaban Intermediate

A practical process has been developed using this compound as a key intermediate in the synthesis of Apixaban, an anticoagulant used to prevent and treat blood clots .

Piperidine Derivatives Research

Research into piperidine derivatives like (1-(4-Nitrophenyl)piperidin-3-yl)methanol is ongoing, with studies focusing on their potential as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Chemical Modulation Studies

The compound is used in chemical modulation studies to understand its interactions and effects on various biological targets, which is essential for drug design and discovery .

Analytical Chemistry

In analytical chemistry, this compound’s structure and properties are studied using techniques like NMR, HPLC, LC-MS, and UPLC to understand its behavior and potential applications further .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary targets of (1-(4-Nitrophenyl)piperidin-3-yl)methanol are currently unknown

Biochemical Pathways

The biochemical pathways affected by (1-(4-Nitrophenyl)piperidin-3-yl)methanol are currently unknown . Future research could provide insights into the pathways this compound affects and their downstream effects.

properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESWKCVPRIYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593248
Record name [1-(4-Nitrophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Nitrophenyl)piperidin-3-yl)methanol

CAS RN

166438-83-1
Record name [1-(4-Nitrophenyl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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